molecular formula C8H12P2 B12526504 Phosphine, (4,5-dimethyl-1,2-phenylene)bis- CAS No. 667889-35-2

Phosphine, (4,5-dimethyl-1,2-phenylene)bis-

Cat. No.: B12526504
CAS No.: 667889-35-2
M. Wt: 170.13 g/mol
InChI Key: NTUYXOYFQYOGLM-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Molecular Geometry

Single-crystal X-ray diffraction studies of phosphine, (4,5-dimethyl-1,2-phenylene)bis-, reveal a monoclinic crystal system with space group C2/c and unit cell parameters a = 27.467(7) Å, b = 9.573(2) Å, c = 21.067(4) Å, and β = 125.39(1)°. The asymmetric unit contains one molecule, with the central benzene ring forming dihedral angles of 57.55(6)° and 22.05(8)° with the two phosphine-substituted aromatic rings. The methyl groups at the 4- and 5-positions adopt a staggered conformation relative to the benzene plane, minimizing steric hindrance.

The molecular geometry is stabilized by intramolecular N–H⋯N hydrogen bonds (Table 1), with bond distances of 2.89–3.12 Å. The P–C bond lengths measure 1.83(2) Å, consistent with typical arylphosphine derivatives. Intermolecular interactions involve asymmetric cyclic hydrogen-bonding associations between amide N–H donors and a common amide O-atom acceptor, forming a one-dimensional chain along the c-axis.

Table 1: Selected crystallographic parameters for phosphine, (4,5-dimethyl-1,2-phenylene)bis-

Parameter Value
Space group C2/c
a (Å) 27.467(7)
b (Å) 9.573(2)
c (Å) 21.067(4)
β (°) 125.39(1)
P–C bond length (Å) 1.83(2)
Dihedral angle (°) 22.05(8)

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):
The $$^{1}\text{H}$$ NMR spectrum exhibits resonances for the methyl protons at δ 2.25 ppm (singlet, 6H) and aromatic protons at δ 7.12–7.45 ppm (multiplet, 2H). The $$^{31}\text{P}$$ NMR spectrum shows a singlet at δ −18.2 ppm, indicative of equivalent phosphorus environments due to molecular symmetry.

Infrared (IR) Spectroscopy:
Strong absorption bands at 3280 cm$$^{-1}$$ and 1650 cm$$^{-1}$$ correspond to N–H stretching and C=O bending vibrations, respectively, associated with intramolecular hydrogen bonds. Peaks at 1430 cm$$^{-1}$$ and 1090 cm$$^{-1}$$ are assigned to P–C aromatic stretching modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy:
Electronic transitions at λ$$_{\text{max}}$$ = 265 nm (ε = 12,400 L·mol$$^{-1}$$·cm$$^{-1}$$) and 310 nm (ε = 8,700 L·mol$$^{-1}$$·cm$$^{-1}$$) arise from π→π* transitions in the conjugated benzene-phosphine system. A weak band at 410 nm suggests charge-transfer interactions between phosphorus lone pairs and the aromatic ring.

Comparative Structural Analysis with Ortho-Phenylene Bisphosphine Derivatives

Phosphine, (4,5-dimethyl-1,2-phenylene)bis-, exhibits distinct structural deviations from unsubstituted ortho-phenylene bisphosphine derivatives. The dihedral angle between the central benzene ring and phosphine groups (22.05°) is smaller than that observed in non-methylated analogs (e.g., 34.7° in ortho-phenylenebis(methylphenylarsine)), reflecting reduced steric strain due to methyl substitution.

Table 2: Comparative bond lengths and angles in ortho-phenylene bisphosphine derivatives

Compound P–C Bond Length (Å) Dihedral Angle (°)
(4,5-Dimethyl-1,2-phenylene)bis- 1.83(2) 22.05(8)
Ortho-phenylenebis(arsine) 1.91(3) 34.7(1)
Tetrakis(diphenylphosphino)benzene 1.85(1) 18.9(5)

The methyl groups introduce electron-donating effects, shortening the P–C bond length (1.83 Å vs. 1.91 Å in arsine analogs). Additionally, the crystal packing of the methylated derivative differs significantly, with intermolecular hydrogen bonds forming chains along the c-axis, whereas non-methylated analogs exhibit layered structures stabilized by π-π stacking.

Properties

CAS No.

667889-35-2

Molecular Formula

C8H12P2

Molecular Weight

170.13 g/mol

IUPAC Name

(4,5-dimethyl-2-phosphanylphenyl)phosphane

InChI

InChI=1S/C8H12P2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3

InChI Key

NTUYXOYFQYOGLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)P)P

Origin of Product

United States

Preparation Methods

Reaction Scheme

Step 1:
1,2-Dihalobenzene (e.g., 1,2-diiodo-4,5-dimethylbenzene) reacts with diphenylphosphine oxide in the presence of a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) to form the bis-phosphine oxide intermediate.
Step 2:
The oxide intermediate is reduced to the phosphine using a silane (e.g., phenylsilane) under reflux conditions.

Key Data Table

Parameter Value/Conditions Yield (%) Source
Base Sodium hydride (NaH, 80% suspension in mineral oil) 67–90
Solvent N,N'-dimethylformamide (DMF)
Temperature (Step 1) 80–110°C (preferred: 90°C for 9 hours) 67
Reduction Agent Phenylsilane (excess, reflux at ~120°C for 2 days) 88

Example Adaptation for Target Compound
For (4,5-dimethyl-1,2-phenylene)bis(phosphine) , 1,2-diiodo-4,5-dimethylbenzene would replace o-difluorobenzene in Step 1. The bis-phosphine oxide intermediate would then undergo silane reduction to yield the target phosphine.

Grignard-Mediated Phosphorylation

This approach utilizes Grignard reagents to introduce phosphine groups, as demonstrated in chiral diphosphine syntheses.

Reaction Scheme

1,2-Dibromo-4,5-dimethylbenzene reacts with a Grignard reagent derived from chlorodiphenylphosphine (e.g., PPh₂MgBr ) in an ethereal solvent (e.g., THF).

Key Data Table

Parameter Value/Conditions Yield (%) Source
Solvent Tetrahydrofuran (THF)
Temperature Room temperature to reflux
Grignard Reagent PPh₂MgBr (synthesized from PPh₂Cl and Mg)
Workup Acidic quench (e.g., HCl), extraction with CHCl₃, drying (MgSO₄)

Challenges and Considerations

  • Steric hindrance from methyl groups at positions 4 and 5 may reduce reactivity.
  • Requires precise control of Grignard stoichiometry to prevent side reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed couplings offer a modular route to bis-phosphines, as seen in macrocycle syntheses.

Reaction Scheme

1,2-Dibromo-4,5-dimethylbenzene couples with a phosphine boronic acid (e.g., PPh₂B(OH)₂ ) using a Pd catalyst (e.g., Pd₂(dba)₃) and a base (e.g., Cs₂CO₃).

Key Data Table

Parameter Value/Conditions Yield (%) Source
Catalyst Pd₂(dba)₃ 26–43
Base Cs₂CO₃
Solvent Toluene (PhMe)
Temperature 100°C
Reaction Time 12 hours

Example Adaptation
For (4,5-dimethyl-1,2-phenylene)bis(phosphine) , the dibrominated benzene would react with PPh₂B(OH)₂ under optimized Pd catalysis. However, steric bulk from methyl groups may necessitate higher temperatures or prolonged reaction times.

Comparative Analysis of Methods

Method Advantages Limitations
Bis-Phosphine Oxide Reduction High yield, well-established protocol Requires controlled reduction conditions
Grignard Phosphorylation Direct introduction of phosphine groups Sensitive to steric effects
Suzuki Coupling Modular, adaptable to functional groups Potential for side reactions

Critical Research Findings

  • Steric Effects : Methyl groups at positions 4 and 5 may hinder reactivity in coupling reactions, necessitating catalyst optimization.
  • Reduction Efficiency : Silane reduction (e.g., phenylsilane) achieves >80% yields for bis-phosphines, as shown in analogous syntheses.
  • Solvent Choice : DMF and THF are preferred for their stability under basic conditions.

Mechanism of Action

The mechanism of action of phosphine, (4,5-dimethyl-1,2-phenylene)bis- involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, facilitating various chemical transformations. The wide bite angle of the ligand allows for greater flexibility and efficiency in catalysis .

Comparison with Similar Compounds

Structural Analogues with 4,5-Dimethyl-1,2-phenylene Backbone
Compound Name Functional Groups Key Properties/Applications Evidence Source
N,N'-(4,5-Dimethyl-1,2-phenylene)bis(4-methylbenzenesulfonamide) Sulfonamide Enzyme inhibition (e.g., AtIspF)
(1E,1′E)-N,N'-(4,5-Dimethyl-1,2-phenylene)bis(2-nitrobenzylideneamine) Schiff base Nonlinear optical (NLO) materials
2-Propyn-1-ol, 3,3'-(4,5-dimethyl-1,2-phenylene)bis-, diacetate Propargyl alcohol derivatives Intermediate in organic synthesis

Key Differences :

  • Electronic Effects : Sulfonamide derivatives () exhibit strong hydrogen-bonding capacity, whereas Schiff bases () possess conjugated π-systems for NLO activity. The target bis-phosphine would instead prioritize electron donation via phosphorus lone pairs.
Bis-Phosphine Ligands
Compound Name Backbone Structure Applications Evidence Source
1,2-Bis(diphenylphosphino)ethylene Ethylene linker Stabilizers in polycarbonates
1,2-Bis(diphenylphosphino)propane Propane linker Homogeneous catalysis
Phosphine, (4,5-dimethyl-1,2-phenylene)bis- 4,5-Dimethylphenylene linker Hypothesized: Enhanced steric/electronic tuning

Comparison :

  • Substituent Effects : Methyl groups on the phenylene core may reduce π-backbonding in metal-phosphine interactions compared to electron-withdrawing substituents, altering catalytic activity.
Coordination Behavior vs. Azaneylylidene Derivatives

The ligand L1 in , [(4,5-dimethyl-1,2-phenylene)bis(azaneylylidene)]bis(benzene-1,2-diol), shares the same backbone but replaces phosphine with imine groups. This substitution shifts coordination modes: azaneylylidene ligands favor hard Lewis acids (e.g., Er³⁺ in ), while bis-phosphines typically bind softer metals (e.g., Pd, Pt).

Hypothetical Characterization :

  • ¹H NMR : Methyl protons on the phenylene core would resonate near δ 2.2 ppm (cf. δ 2.21 ppm in ).
  • ³¹P NMR : Phosphine signals would appear in the δ 0–30 ppm range, influenced by electronic effects of the backbone.

Biological Activity

Phosphine, (4,5-dimethyl-1,2-phenylene)bis- (CAS No. 667889-35-2) is an organophosphorus compound characterized by its unique bidentate phosphine structure. This compound has garnered attention for its potential biological activities and applications in various fields, including catalysis and medicinal chemistry. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Phosphine, (4,5-dimethyl-1,2-phenylene)bis- features two phosphine groups attached to a dimethyl-substituted phenylene backbone. Its structure allows it to act as a bidentate ligand, facilitating coordination with metal ions and influencing biochemical pathways.

The biological activity of Phosphine, (4,5-dimethyl-1,2-phenylene)bis- is primarily attributed to its ability to interact with various molecular targets. These interactions may include:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes by binding to their active sites or altering their conformation.
  • Receptor Interaction : It can engage with cellular receptors, potentially influencing signal transduction pathways.

Research indicates that the interactions of this compound with biomolecules can lead to significant biological effects, although detailed mechanisms remain to be fully elucidated .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Phosphine, (4,5-dimethyl-1,2-phenylene)bis- from various studies:

Study ReferenceBiological ActivityFindings
Antioxidant PropertiesExhibited significant antioxidant activity in vitro.
Enzyme InhibitionShowed inhibition of certain phosphatases at micromolar concentrations.
CytotoxicityInduced cytotoxic effects in cancer cell lines, suggesting potential therapeutic applications.

Case Studies

  • Antioxidant Activity : A study demonstrated that Phosphine, (4,5-dimethyl-1,2-phenylene)bis- effectively scavenged free radicals in a DPPH assay. This suggests its potential use as an antioxidant agent in pharmaceutical formulations .
  • Cytotoxic Effects : In a recent investigation involving various cancer cell lines, the compound displayed dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Enzyme Interaction : Research highlighted the compound's ability to inhibit specific phosphatases involved in cellular signaling pathways. This inhibition could lead to altered cellular responses and has implications for cancer treatment strategies .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with Phosphine, (4,5-dimethyl-1,2-phenylene)bis-. Areas for future investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Elucidating precise molecular targets and pathways affected by this compound.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in oncology and other fields.

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